(S)-N-((5-(Ethylsulfonyl)pyridin-2-YL)methyl)-5'-methyl-1-((R)-1-(2-(trifluoromethyl)pyrimidin-5-YL)ethyl)-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(3-Thienyl)propan-2-ol involves several steps, starting with the preparation of the thienyl precursor. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like palladium on carbon. The final step involves the reduction of the intermediate compound to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-(3-Thienyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride are used to convert the compound into its alcohol derivatives.
Major Products Formed
The major products formed from these reactions include thienyl ketones, alcohol derivatives, and substituted thienyl compounds. These products have various applications in pharmaceuticals and materials science .
Scientific Research Applications
(2S)-1-(3-Thienyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to the immune system.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of (2S)-1-(3-Thienyl)propan-2-ol involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes and receptors, leading to its biological effects. The compound modulates signaling pathways, particularly those involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(3-Thienyl)propan-2-ol shares structural similarities with other thienyl-containing compounds, such as thienyl ketones and thienyl alcohols.
- Compounds like (5′S)-5-Methyl-4′,5′-dihydrospiro[piperidine-4,7′-thieno[2,3-c]pyran] also exhibit similar biological activities .
Uniqueness
What sets (2S)-1-(3-Thienyl)propan-2-ol apart is its specific stereochemistry and the presence of the thienyl group, which confer unique chemical and biological properties. Its ability to modulate specific molecular targets makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C28H32F3N5O4S2 |
---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
(5S)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-5-methyl-1'-[(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-2-carboxamide |
InChI |
InChI=1S/C28H32F3N5O4S2/c1-4-42(38,39)22-6-5-21(32-16-22)15-33-25(37)23-12-19-11-17(2)40-27(24(19)41-23)7-9-36(10-8-27)18(3)20-13-34-26(35-14-20)28(29,30)31/h5-6,12-14,16-18H,4,7-11,15H2,1-3H3,(H,33,37)/t17-,18+/m0/s1 |
InChI Key |
ILXLMNLDODDHOQ-ZWKOTPCHSA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(S2)C4(CCN(CC4)[C@H](C)C5=CN=C(N=C5)C(F)(F)F)O[C@H](C3)C |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(S2)C4(CCN(CC4)C(C)C5=CN=C(N=C5)C(F)(F)F)OC(C3)C |
Origin of Product |
United States |
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